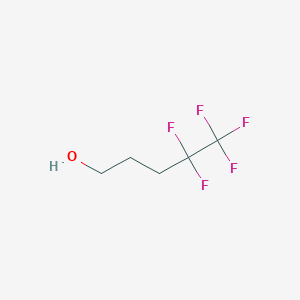

4,4,5,5,5-Pentafluoro-1-pentanol

Descripción general

Descripción

4,4,5,5,5-Pentafluoro-1-pentanol: is a fluorinated alcohol with the molecular formula C5H7F5O . It is a clear, colorless liquid with a boiling point of 62-64°C at 35 mm Hg and a density of 1.35 g/mL at 25°C . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Synthesis of Fulvestrant

4,4,5,5,5-Pentafluoro-1-pentanol is primarily utilized in the synthesis of fulvestrant (Faslodex), a medication used to treat hormone receptor-positive metastatic breast cancer. The synthesis involves the conversion of PFP into 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol (FVS), which is then coupled with a steroid moiety to produce fulvestrant .

2. Development of Anticancer Agents

Research has indicated that PFP can be converted into various fluorinated compounds that exhibit potent anticancer properties. For instance, it has been used in synthesizing RU-58668, an antiestrogen that shows significant antiproliferative activity against MCF-7 human breast cancer cells . Additionally, PFP has been involved in the development of new drug candidates targeting estrogen receptor α-positive breast cancer that may overcome drug resistance .

Material Science Applications

1. Telechelic Polymers

PFP is used in the preparation of chlorine-capped telechelic poly(methyl methacrylate)s (PMMA). This application highlights its role in creating functionalized polymers that can be tailored for specific uses in coatings and adhesives .

2. Fluorous Solvents

As a perfluorous solvent, PFP is advantageous in various chemical reactions due to its unique solvation properties. It facilitates reactions where traditional solvents may fail due to their reactivity or polarity issues .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Pharmaceuticals | Synthesis of Fulvestrant | Fulvestrant (Faslodex) |

| Development of Anticancer Agents | RU-58668 | |

| Material Science | Preparation of Telechelic Polymers | Chlorine-capped PMMA |

| Use as Fluorous Solvent | Various Organic Reactions |

Case Studies

Case Study 1: Fulvestrant Synthesis

The synthesis pathway for fulvestrant begins with PFP being activated with a sulfonate leaving group. The subsequent reaction with 9-mercapto-1-nonanol leads to the formation of FVS. This intermediate is crucial as it undergoes further transformations to yield fulvestrant, which was first approved by the FDA in 2002 for treating breast cancer .

Case Study 2: Development of Drug Candidates

Recent studies have explored the synthesis of new drug candidates using PFP as a building block. For example, researchers synthesized a series of C2F5-containing compounds that demonstrated promising results against estrogen receptor-positive breast cancer cells. The incorporation of PFP into these compounds enhances their biological activity and potential efficacy against drug-resistant cancers .

Mecanismo De Acción

Target of Action

4,4,5,5,5-Pentafluoro-1-pentanol, also known as pentafluoropentanol, is primarily used as a building block in the commercial manufacture of active pharmaceutical ingredients (APIs) . It is typically activated with a sulfonate leaving group .

Mode of Action

The compound is activated with a sulfonate leaving group and displaced selectively by the sulfur atom in 9-mercapto-1-nonanol . This results in the formation of 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol (FVS) .

Biochemical Pathways

It is known that the compound is used in the synthesis of fvs , which is subsequently converted into a bromide and coupled with the steroid portion to make fulvestrant .

Result of Action

Instead, it is used in the synthesis of other compounds, such as FVS , which are then used in the production of pharmaceuticals like fulvestrant . Fulvestrant is a medication used to treat hormone receptor (HR)-positive metastatic breast cancer in postmenopausal women with disease progression .

Análisis Bioquímico

Biochemical Properties

It is known that it is typically activated with a sulfonate leaving group and displaced selectively by the sulfur atom in 9-mercapto-1-nonanol to make 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol .

Cellular Effects

It is known to be used in the commercial manufacture of the API fulvestrant , which is a medication used to treat hormone receptor (HR)-positive metastatic breast cancer in postmenopausal women with disease progression .

Molecular Mechanism

The molecular mechanism of 4,4,5,5,5-Pentafluoro-1-pentanol involves its conversion with triphenyl phosphine, iodine, and imidazole to the corresponding iodide . This iodide is then coupled with the in situ generated thiol followed by oxidation to the sulfone .

Temporal Effects in Laboratory Settings

It is known that it is used in the preparation of chlorine-capped telechelic poly(methyl methacrylate)s .

Dosage Effects in Animal Models

It is known to be used in the commercial manufacture of the API fulvestrant , which has been tested in various animal models .

Metabolic Pathways

It is known that it is typically activated with a sulfonate leaving group and displaced selectively by the sulfur atom in 9-mercapto-1-nonanol to make 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol .

Transport and Distribution

It is known to be used in the commercial manufacture of the API fulvestrant , which has been studied for its transport and distribution within cells and tissues .

Subcellular Localization

It is known to be used in the commercial manufacture of the API fulvestrant , which has been studied for its subcellular localization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,4,5,5,5-Pentafluoro-1-pentanol can be synthesized from perfluoroethyl iodide and allyl alcohol . The process involves the addition of perfluoroethyl iodide in the presence of a radical initiator to allyl alcohol, followed by hydrogenolytic dehalogenation of the resulting 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol . Another method involves the use of pentafluoroiodoethane as a starting material, which reacts with allyl alcohol in the presence of iron acetylacetonate , 6,6’-dimethyl-2,2’-bipyridine , and 1,2-dichloroethane under inert gas atmosphere .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 4,4,5,5,5-Pentafluoro-1-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different fluorinated hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of fluorinated ketones or aldehydes.

Reduction: Formation of fluorinated hydrocarbons.

Substitution: Formation of various fluorinated derivatives.

Comparación Con Compuestos Similares

- 4,4,5,5,5-Pentafluoropentane-1-thiol

- 4,4,5,5,5-Pentafluoropentane-1-amine

- 4,4,5,5,5-Pentafluoropentanoic acid

Uniqueness: 4,4,5,5,5-Pentafluoro-1-pentanol is unique due to its specific fluorinated structure, which imparts distinct chemical properties such as high reactivity and stability. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .

Actividad Biológica

Introduction

4,4,5,5,5-Pentafluoro-1-pentanol (PFP), with the CAS number 148043-73-6, is a fluorinated alcohol that has gained attention due to its unique chemical properties and potential applications in the pharmaceutical industry. This compound serves as an important intermediate in the synthesis of various biologically active molecules, particularly in the development of anti-cancer drugs such as fulvestrant. This article explores the biological activity of PFP, its synthesis pathways, and relevant research findings.

- Molecular Formula : CHFO

- Molecular Weight : 178.10 g/mol

- Boiling Point : 133°C

- Density : 1.35 g/mL

PFP is characterized by its five fluorine atoms, which contribute to its unique properties such as increased lipophilicity and stability compared to non-fluorinated counterparts. These characteristics make PFP a valuable building block in medicinal chemistry.

Synthesis and Applications

PFP is primarily used in the synthesis of fulvestrant (Faslodex), a drug approved for treating hormone receptor-positive metastatic breast cancer. The synthesis involves activating PFP with a sulfonate leaving group and subsequent reactions that lead to the formation of fulvestrant .

Synthesis Pathway Overview

- Activation of PFP : PFP is activated using a sulfonate leaving group.

- Nucleophilic Displacement : The activated PFP is reacted with a thiol compound to form a thioether intermediate.

- Conversion to Fulvestrant : The thioether is further processed to yield fulvestrant through various chemical transformations.

Table 1: Key Studies on PFP Synthesis

Anti-Cancer Properties

PFP has been implicated in the synthesis of compounds with significant anti-cancer activity. Notably, it has been used in the development of RU-58,668, a steroidal antiestrogen that exhibited potent antiproliferative effects on MCF-7 human mammary cancer cells . This suggests that PFP and its derivatives may play a crucial role in targeting estrogen receptor-positive cancers.

Research indicates that compounds synthesized from PFP can modulate estrogen receptor activity, potentially leading to reduced tumor growth in hormone-dependent cancers. The incorporation of fluorinated moieties enhances the binding affinity and selectivity towards these receptors, which is critical for therapeutic efficacy .

Case Study 1: Fulvestrant Efficacy

In clinical settings, fulvestrant has been shown to improve outcomes in patients with advanced breast cancer who have developed resistance to other endocrine therapies. The role of PFP in fulvestrant's synthesis underscores its importance in developing effective cancer treatments.

Case Study 2: Novel Drug Candidates

Recent studies have explored the synthesis of new drug candidates using PFP as a scaffold. These candidates have demonstrated promising results against drug-resistant cancer cell lines, suggesting that further exploration of PFP-derived compounds could yield novel therapeutics .

Propiedades

IUPAC Name |

4,4,5,5,5-pentafluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5O/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROUUECTKRZFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869964 | |

| Record name | 3-(Perfluoroethyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148043-73-6 | |

| Record name | 4,4,5,5,5-Pentafluoro-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148043-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5,5-Pentafluoropentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148043736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Perfluoroethyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,5-pentafluoropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Pentanol, 4,4,5,5,5-pentafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4,4,5,5,5-Pentafluoro-1-pentanol useful for synthesizing fluorinated gradient copolymers?

A1: this compound (5FPOH) serves as a crucial reagent in synthesizing fluorinated gradient copolymers via a tandem catalysis approach. [] The process involves ruthenium-catalyzed living radical polymerization (LRP) occurring simultaneously with titanium alkoxide-mediated transesterification. While transesterification with less nucleophilic fluoroalcohols is generally challenging, 5FPOH demonstrates high reactivity in the presence of a titanium alkoxide catalyst (Ti(Oi-Pr)4) and molecular sieves 4A. This allows for efficient incorporation of the fluorinated methacrylate monomer (5FPMA) formed in situ into the growing polymer chain, ultimately yielding well-defined gradient copolymers with controlled molecular weight distributions. []

Q2: How does the structure of the fluoroalcohol impact the efficiency of the transesterification reaction?

A2: The research indicates that the length of the alkyl spacer between the hydroxyl group and the fluorinated segment in the fluoroalcohol significantly impacts transesterification efficiency. [] 5FPOH, possessing a propyl spacer, exhibited the highest transesterification yield compared to fluoroalcohols with shorter ethyl (1H,1H,2H,2H-Nonafluoro-1-hexanol) or methyl (1H,1H-Heptafluoro-1-butanol) spacers. This suggests that longer alkyl spacers enhance the reactivity of the fluoroalcohol in the transesterification reaction, likely due to reduced steric hindrance and increased nucleophilicity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.